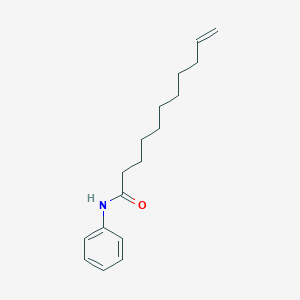

N-phenylundec-10-enamide

Beschreibung

N-Phenylundec-10-enamide (CAS 29246-34-2) is a long-chain unsaturated amide characterized by an 11-carbon backbone (undecenamide) with a terminal double bond at the 10th position and a phenyl group attached to the amide nitrogen.

Eigenschaften

CAS-Nummer |

29246-34-2 |

|---|---|

Molekularformel |

C17H25NO |

Molekulargewicht |

259.4 g/mol |

IUPAC-Name |

N-phenylundec-10-enamide |

InChI |

InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2,(H,18,19) |

InChI-Schlüssel |

SXITXMRODXGDBI-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |

Kanonische SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |

Andere CAS-Nummern |

29246-34-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylundec-10-enamide typically involves the reaction of 10-undecenoic acid with phenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-phenylundec-10-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides .

Wissenschaftliche Forschungsanwendungen

N-phenylundec-10-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of N-phenylundec-10-enamide involves its interaction with specific molecular targets. The amide group plays a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-Phenylundec-10-ynamide (CAS 332167-74-5)

Structure : Replaces the double bond in N-phenylundec-10-enamide with a triple bond (alkyne).

Reactivity : The ynamide’s triple bond enables participation in cycloaddition reactions (e.g., [2+2] or [4+2]) and palladium-catalyzed cross-couplings, as demonstrated in ynamide-mediated syntheses of thioamides and ketenimines.

Applications : Used in peptide and heterocycle synthesis due to its electron-deficient alkyne moiety.

Thioamide Derivatives

Structure : Thioacyl-N-phthalimides (e.g., from Brain et al.) and thiobenzimidazolone derivatives (e.g., Zacharie et al.) replace the oxygen in the amide with sulfur.

Reactivity : Thioamides exhibit enhanced stability against hydrolysis compared to traditional amides but require specialized thioacylating agents for synthesis.

Applications : Critical in thiopeptide drug development, such as thiotuftsin analogs, due to their resistance to enzymatic degradation.

Phenothiazine-Based Amides

Structure: Derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () feature a heterocyclic phenothiazine core with ethynyl or amine substituents. Reactivity: Phenothiazines undergo redox reactions and exhibit conformational flexibility, enabling applications in optoelectronics and antipsychotic drugs. Applications: Unlike this compound, phenothiazine derivatives are primarily used in pharmaceuticals (e.g., antihistamines) and materials science.

Linear Saturated Amides

Example : N-Octyl-3-phenylpropenamide (CAS 55030-48-3).

Structure : Shorter chain with a propenamide group.

Reactivity : The absence of a terminal double bond limits its utility in polymerization or cyclization reactions.

Comparative Data Table

Key Research Findings

- Synthetic Utility : While this compound’s applications are less documented, its structural analogues like ynamides and thioamides highlight the importance of unsaturated bonds in enabling regioselective reactions.

- Reactivity Differences : The double bond in enamide derivatives may facilitate Michael additions or copolymerization, whereas ynamides’ triple bonds favor cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.